molecular formula C14H12F2N2O2 B7633968 N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide

Cat. No. B7633968
M. Wt: 278.25 g/mol
InChI Key: FCBBSYRIMDPBMF-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It was first introduced in the market in 1971 and has been available as a prescription drug since then. Diflunisal has been found to be effective in reducing pain, inflammation, and fever.

Mechanism of Action

Diflunisal belongs to the class of N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamides and works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX enzymes, Diflunisal reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been found to be effective in reducing pain, inflammation, and fever. It has also been found to have an inhibitory effect on platelet aggregation, which may be beneficial in preventing the formation of blood clots. Diflunisal has been shown to have a long half-life, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

Diflunisal has been widely used in laboratory experiments to study the mechanisms of inflammation and pain. Its long half-life and once-daily dosing make it convenient for use in animal studies. However, Diflunisal has been found to have some limitations in laboratory experiments. It has been found to have a narrow therapeutic window, which may lead to toxicity at higher doses. It has also been found to be less effective than other N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamides in inhibiting COX-2 enzymes.

Future Directions

There are several future directions for the study of Diflunisal. One area of research is the potential use of Diflunisal in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment for this indication. Another area of research is the development of new formulations of Diflunisal that may improve its therapeutic efficacy and reduce its toxicity. Finally, more studies are needed to determine the safety and efficacy of Diflunisal in the treatment of other inflammatory conditions.

Synthesis Methods

The synthesis of Diflunisal involves the reaction of 2,4-difluorobenzoyl chloride with cyclobutanone in the presence of a base to form the intermediate 1-(2,4-difluorophenyl)cyclobutan-1-ol. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminooxazole to form Diflunisal.

Scientific Research Applications

Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diflunisal has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the development of Alzheimer's disease.

properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-9-2-3-10(11(16)8-9)14(5-1-6-14)17-13(19)12-4-7-20-18-12/h2-4,7-8H,1,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBBSYRIMDPBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide

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